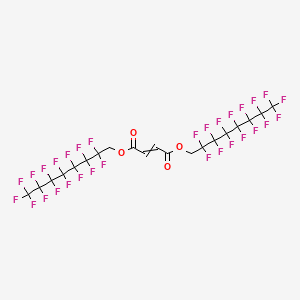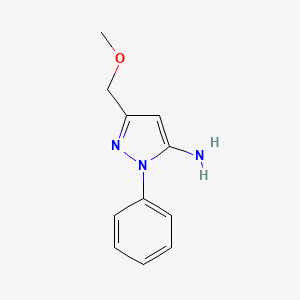![molecular formula C14H12N2S B13994601 4-[(E)-Benzylideneamino]benzene-1-carbothioamide CAS No. 64510-95-8](/img/structure/B13994601.png)
4-[(E)-Benzylideneamino]benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-Benzylideneamino]benzene-1-carbothioamide is an organic compound with the molecular formula C14H12N2S This compound is characterized by the presence of a benzylideneamino group attached to a benzene ring, which is further connected to a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Benzylideneamino]benzene-1-carbothioamide typically involves the reaction of benzaldehyde with thiosemicarbazide under reflux conditions. The reaction is carried out in ethanol, and the product is obtained after purification . The general reaction scheme is as follows:
- Dissolve benzaldehyde and thiosemicarbazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-Benzylideneamino]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-[(E)-Benzylideneamino]benzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(E)-Benzylideneamino]benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by forming stable complexes with metal ions and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-dithiocarboxamide: Similar structure but with different functional groups.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole moiety instead of a benzylideneamino group.
Uniqueness
4-[(E)-Benzylideneamino]benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64510-95-8 |
|---|---|
Formule moléculaire |
C14H12N2S |
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
4-(benzylideneamino)benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2S/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-10H,(H2,15,17) |
Clé InChI |
YNIXEPVBPGQCQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)

![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)







![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

